3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine moiety into the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly as a β-lactamase inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This enhances the efficacy of the antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Relebactam: A β-lactamase inhibitor with modifications at the C2 and N6 positions of the bicyclic ring.
Uniqueness
3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C14H27N3 |
---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H27N3/c1-16-6-8-17(9-7-16)5-4-12-10-13-2-3-14(11-12)15-13/h12-15H,2-11H2,1H3 |
InChI Key |
ZJVVRGSFPXIAPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2CC3CCC(C2)N3 |
Origin of Product |
United States |
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